molecular formula C19H17N3O4 B12210766 (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide

Cat. No.: B12210766
M. Wt: 351.4 g/mol
InChI Key: MBLNAAYQOYFZGZ-DHZHZOJOSA-N
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Description

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylprop-2-enamide backbone and a 1,2,5-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of a hydrazine derivative with a nitrile oxide.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the substitution of the oxadiazole ring with a 3,4-dimethoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the phenylprop-2-enamide backbone: This can be accomplished through a condensation reaction between a suitable amine and a cinnamic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions, while acids or bases can facilitate other substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways.

Industry

In industry, the compound’s unique chemical properties may be leveraged for the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(3,4-dimethoxyphenyl)but-2-enoic acid: This compound shares the 3,4-dimethoxyphenyl group but differs in its overall structure and functional groups.

    (2E)-2-butenedioic acid compound with 2-(3,4-dimethoxyphenyl)-5-{[2-(1H-indol-3-yl)ethyl]amino}-2-isopropylpentanenitrile: This compound also contains the 3,4-dimethoxyphenyl group but has a more complex structure with additional functional groups.

Uniqueness

The uniqueness of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

(E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H17N3O4/c1-24-15-10-9-14(12-16(15)25-2)18-19(22-26-21-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,22,23)/b11-8+

InChI Key

MBLNAAYQOYFZGZ-DHZHZOJOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CC=C3)OC

Origin of Product

United States

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